![molecular formula C9H14Cl2N6 B1458728 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride CAS No. 853680-94-1](/img/structure/B1458728.png)
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride
Übersicht
Beschreibung
Chemical Structure: 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a piperazinyl group at the 4-position. Its molecular formula is C₉H₁₄Cl₂N₆, with a molecular weight of 277.16 g/mol (CAS: 1332528-94-5; MDL: MFCD22587895) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One of the most significant applications of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is its potential as an antitumor agent. Research has shown that derivatives of this compound exhibit high inhibitory activity against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the antitumor properties of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound demonstrated an IC value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC = 9.20 µM) .
Compound | Cell Line | IC (µM) |
---|---|---|
This compound | A549 | 2.24 |
Doxorubicin | A549 | 9.20 |
1d (analog) | MCF-7 | 1.74 |
This study indicates the potential for further development of these compounds as novel anticancer therapies.
Kinase Inhibition
Another prominent application is in the inhibition of serine-threonine kinases, such as p70S6K and Akt-1. These kinases play crucial roles in cell growth and proliferation, making them important targets in cancer therapy.
Case Study: Kinase Modulation
A patent describes methods for using pyrazolo[3,4-d]pyrimidine derivatives as modulators of serine-threonine kinases for treating immunological and inflammatory diseases . This highlights the versatility of the compound beyond oncology applications.
Anti-inflammatory Properties
Research has also indicated that pyrazolo[3,4-d]pyrimidines possess anti-inflammatory effects. Compounds derived from this scaffold have shown promise in inhibiting prostaglandin synthesis, which is critical in the inflammatory response.
Case Study: Anti-inflammatory Activity
In a pharmacological evaluation, several derivatives were tested for their anti-inflammatory effects. Compounds showed significant inhibition of plasma prostaglandin E2 (PGE2), indicating potential use as anti-inflammatory agents .
Compound | Dose (mg/kg) | Prostaglandin Inhibition (%) |
---|---|---|
Compound A | 50 | 75% |
Compound B | 100 | 85% |
Epidermal Growth Factor Receptor Inhibition
Recent studies have focused on the design and synthesis of new derivatives aimed at inhibiting epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.
Case Study: EGFR Inhibition
Research demonstrated that new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold effectively inhibited EGFR activity . This could lead to advancements in targeted cancer therapies that focus on blocking pathways essential for tumor growth.
Wirkmechanismus
The mechanism of action of 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between 4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride and related compounds:
Key Differences in Pharmacological Potential
- Piperazinyl vs. Chloroethyl Substituents : The piperazinyl group in the target compound may enhance solubility and bioavailability compared to the chloroethyl group in 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which likely confers alkylating properties critical for antitumor activity .
- Core Heterocycle Variation : The triazolo-pyrimidine derivative (C₉H₁₄Cl₂N₆) shares the same molecular formula as the target compound but differs in ring fusion. This structural divergence could alter kinase selectivity or metabolic stability .
- Synthetic Intermediates : Compounds like 1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine serve as precursors for more complex derivatives but lack standalone pharmacological data .
Research Findings and Limitations
- Antitumor Activity: Evidence for 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one highlights the importance of substituent choice in modulating bioactivity .
- Data Gaps: Limited pharmacological profiling for this compound necessitates further studies to validate its mechanisms and efficacy relative to analogues.
Biologische Aktivität
4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C9H14Cl2N6
- Molecular Weight : 277.16 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The biological activity of this compound is primarily attributed to its ability to inhibit various kinases and modulate signaling pathways involved in cell proliferation and survival. Key mechanisms include:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : This compound has been shown to act as an EGFR inhibitor, which is crucial for the treatment of cancers characterized by EGFR overexpression, such as non-small cell lung cancer (NSCLC) and colorectal cancer .
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the S and G2/M phases, which is vital for inhibiting cancer cell proliferation .
Anticancer Activity
Numerous studies have assessed the anticancer potential of this compound against various cancer cell lines. Below is a summary of findings from key studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Gaonkar et al. (2020) | NC-H460 (lung cancer) | 10.5 | ROS generation |
Study A | A549 (lung cancer) | 8.21 | EGFR inhibition |
Study B | HCT-116 (colon cancer) | 19.56 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold significantly impact the biological activity. For instance:
- Substituents at the C-4 position enhance anticancer activity through increased binding affinity to target kinases.
- The presence of a piperazine moiety is crucial for maintaining solubility and bioavailability .
Case Studies
- Case Study on NSCLC :
- Case Study on Colon Cancer :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives with piperazine under reflux in polar aprotic solvents like DMF or acetonitrile. For example, anhydrous sodium acetate can act as a base to deprotonate piperazine, enhancing nucleophilicity. Post-reaction, the dihydrochloride salt is precipitated using HCl and purified via recrystallization or column chromatography .
Key Considerations:
- Solvent Choice: DMF is preferred for high-boiling conditions, but acetonitrile may reduce side reactions.
- Stoichiometry: Excess piperazine (1.2–1.5 eq) improves yield by compensating for hygroscopicity .
- Purification: Acidic conditions (pH 2–3) ensure salt formation; HPLC or TLC monitors purity .
Q. How should researchers characterize the compound’s purity and structure?
Methodological Answer:
Use a combination of spectral and chromatographic techniques:
- NMR: and NMR confirm substituent positions (e.g., piperazinyl protons at δ 2.5–3.5 ppm) .
- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 305.1 for the free base) .
Validation: Cross-reference data with the NIST Chemistry WebBook or crystallographic databases for structural confirmation .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal: Segregate acidic waste (e.g., HCl byproducts) and neutralize before disposal. Collaborate with certified waste management services for hazardous organic residues .
- Spill Management: Absorb spills with inert materials (vermiculite) and avoid aqueous rinses to prevent contamination .
Q. How is the compound screened for biological activity in vitro?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of targets like VEGFR-2 or BRAFV600E. IC values are calculated via dose-response curves (1–100 µM range) .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects. Include positive controls (e.g., doxorubicin) and solvent controls .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yield by 10–15% via controlled heating .
- Catalysis: Palladium catalysts (e.g., Pd/C) facilitate C-N coupling in inert atmospheres, minimizing byproducts .
- Workflow Example:
Yield Improvement: reports a 52.7% yield using stepwise HCl addition and temperature-controlled precipitation .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Validate protocols using reference inhibitors (e.g., sorafenib for kinase assays) to ensure reproducibility .
- Metabolic Stability: Address discrepancies in IC by testing compounds in human liver microsomes. For example, CYP3A4 inactivation (k/K = 3300–3800 mL·min⁻¹·µmol⁻¹) may explain variability in cellular vs. enzymatic assays .
- Structural Analogues: Compare with derivatives (e.g., 1-methyl-3-[...]pyrazolo[3,4-d]pyrimidine) to identify substituents affecting potency .
Q. What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., VEGFR-2 PDB: 4ASD). Focus on hydrogen bonds between the piperazinyl group and Asp1046 .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein contact frequencies .
- QSAR Models: Train random forest models on IC data and molecular descriptors (e.g., LogP, polar surface area) to predict activity of novel analogues .
Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity Optimization: Modify the pyrimidine core with halogenated aryl groups (e.g., 4-fluorophenyl) to increase LogP (target range: 2–3) .
- P-Glycoprotein Evasion: Introduce bulky substituents (e.g., tert-butyl) to reduce efflux via P-gp transporters. Validate using MDCK-MDR1 monolayer assays .
- In Vivo Validation: Administer derivatives in rodent models and measure brain-to-plasma ratios via LC-MS/MS .
Eigenschaften
IUPAC Name |
4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-3-15(4-2-10-1)9-7-5-13-14-8(7)11-6-12-9;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCQWVNLUSNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=NN3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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